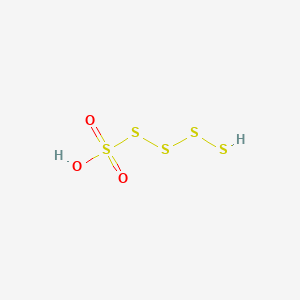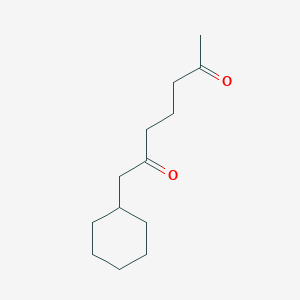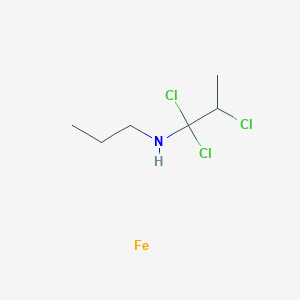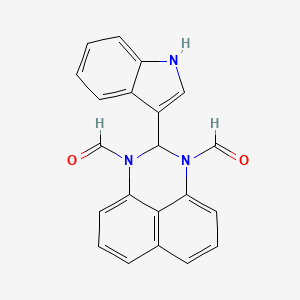
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is a complex organic compound that features both indole and perimidine moieties. Indole is a significant heterocyclic system found in many natural products and drugs, while perimidine is a fused heterocyclic compound known for its diverse biological activities. The combination of these two structures in a single molecule makes this compound a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as o-phenylenediamine and aldehydes .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding dialcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde has several applications in scientific research:
Wirkmechanismus
The exact mechanism of action of 2-(1H-Indol-3-yl)-1H-perimidine-1,3(2H)-dicarbaldehyde is not well-documented. it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its indole and perimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another compound featuring an indole moiety, known for its antibacterial and anticancer activities.
2-(1H-Indol-3-yl)thio-N-benzyl-acetamides: Compounds with antiviral properties, particularly against SARS-CoV-2.
Eigenschaften
CAS-Nummer |
61289-64-3 |
|---|---|
Molekularformel |
C21H15N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(1H-indol-3-yl)-2H-perimidine-1,3-dicarbaldehyde |
InChI |
InChI=1S/C21H15N3O2/c25-12-23-18-9-3-5-14-6-4-10-19(20(14)18)24(13-26)21(23)16-11-22-17-8-2-1-7-15(16)17/h1-13,21-22H |
InChI-Schlüssel |
XGDFJWFYLHKMQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3N(C4=CC=CC5=C4C(=CC=C5)N3C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


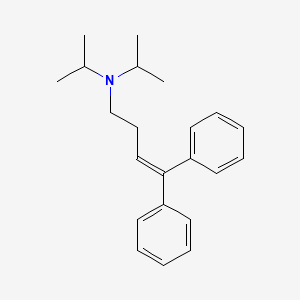
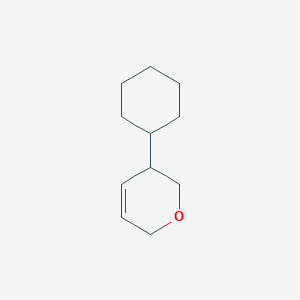
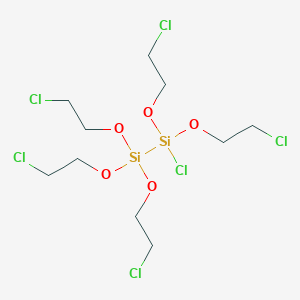
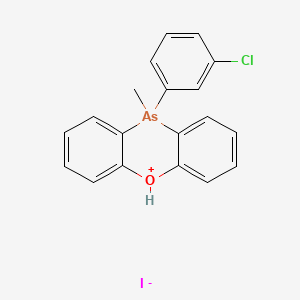
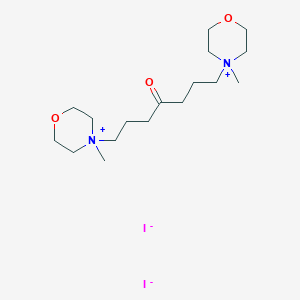
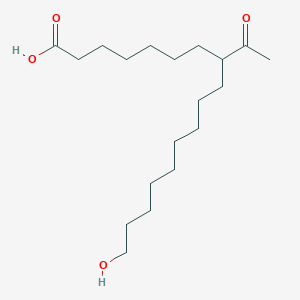

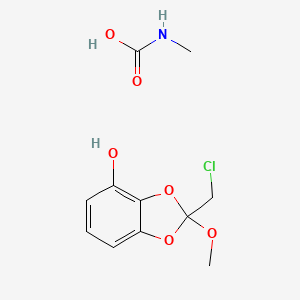
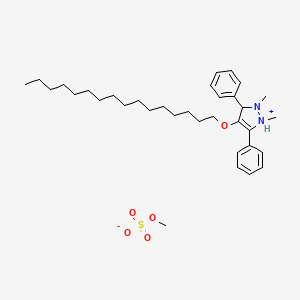
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
